molecular formula C36H40N4O4S B1574144 AM-6826

AM-6826

Cat. No.: B1574144
Attention: For research use only. Not for human or veterinary use.
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Description

AM-6826 is a quinazolinone pyrrolidine dihydro pyrrolidone-class compound developed by Amgen as a pan-Pim kinase inhibitor targeting Pim-1, Pim-2, and Pim-3 isoforms. These kinases are implicated in cancer progression due to their roles in cell survival and proliferation . This compound emerged as the lead candidate after extensive optimization of its pharmacokinetic and pharmacodynamic properties. Key preclinical data demonstrate its efficacy in murine xenograft models:

  • Tumor Growth Inhibition: At a dose of 50 mg/kg, this compound achieved 93% suppression of KMS-12-BM melanoma tumor growth.
  • Tumor Regression: Twice-daily dosing (50 mg/kg BID) induced 22% tumor regression .
    The compound also exhibits oral bioavailability, a critical advantage for clinical translation.

Properties

Molecular Formula

C36H40N4O4S

Appearance

Solid powder

Synonyms

AM-6826;  AM 6826;  AM6826.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

AM-6826 belongs to the quinazolinone pyrrolidine dihydro pyrrolidone family. During optimization, Amgen synthesized multiple derivatives to enhance selectivity, potency, and bioavailability. Although detailed data for these analogues are unavailable in the provided evidence, this compound’s selection as the lead compound implies superior performance over predecessors in terms of:

Potency : Earlier compounds likely required higher doses to achieve comparable tumor suppression.

Selectivity : this compound’s specificity for Pim kinases minimizes off-target effects, a common challenge in kinase inhibitor development.

Oral Bioavailability : Many kinase inhibitors face poor absorption; this compound’s optimization addressed this limitation .

Comparison with Other Pim Kinase Inhibitors

Parameter This compound Hypothetical Earlier Analogues Other Pim Inhibitors
Class Quinazolinone pyrrolidine Quinazolinone derivatives Diverse (e.g., imidazopyridazines)
Target Pan-Pim (Pim-1/2/3) Pan-Pim Pim-1 or isoform-specific
Tumor Inhibition 93% at 50 mg/kg Likely lower (inferred) Variable (e.g., 60–85% in models)
Dosing Frequency Twice daily Not reported Often higher frequency
Oral Bioavailability Confirmed Uncertain Limited for some candidates

Key Advantages of this compound

  • Dose Efficiency : Achieves near-complete tumor suppression at 50 mg/kg, reducing toxicity risks.
  • Regression Potential: Unlike cytostatic agents, this compound induces tumor shrinkage.
  • Broad Applicability : Pan-Pim inhibition may overcome resistance mechanisms in heterogeneous tumors.

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